molecular formula C15H13N3OS2 B2919624 2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476460-12-5

2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2919624
CAS No.: 476460-12-5
M. Wt: 315.41
InChI Key: FZNYIJCKUDXRMO-UHFFFAOYSA-N
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Description

The compound 2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide features a thiophene ring linked via an acetamide bridge to a 1,3,4-thiadiazole moiety substituted with an ortho-methylphenyl (o-tolyl) group. This structural framework is associated with diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibition, as observed in analogs .

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-5-2-3-7-12(10)14-17-18-15(21-14)16-13(19)9-11-6-4-8-20-11/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNYIJCKUDXRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative of 1,3,4-thiadiazole that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiophene ring and a thiadiazole moiety connected via an acetamide linker. The synthesis typically involves the reaction of thiophene derivatives with 1,3,4-thiadiazole precursors under controlled conditions to yield the target compound.

Biological Activity Overview

Research indicates that derivatives of thiadiazole exhibit diverse biological activities, including:

  • Anticancer Activity : Many studies have demonstrated that thiadiazole derivatives can inhibit tumor cell proliferation across various cancer types.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE).

In Vitro Studies

In vitro cytotoxicity assays have shown that this compound exhibits significant activity against several cancer cell lines:

Cell Line IC50 (μM) Reference
HepG20.28
MCF-70.52
A5490.20
HCT1163.29

The compound's mechanism involves targeting key pathways associated with tumorigenesis, such as inhibiting DNA synthesis and affecting cell cycle progression.

The anticancer effects are attributed to several mechanisms:

  • Inhibition of Kinases : The compound shows potential as a dual inhibitor of VEGFR-2 and EGFR pathways, which are crucial in cancer progression and angiogenesis .
  • Induction of Apoptosis : Studies indicate that certain derivatives induce apoptosis in cancer cells by modulating apoptotic markers such as Bax and Bcl-2 .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit carbonic anhydrases:

Enzyme Inhibition Activity Comparison Standard
hCA ISuperior to AcetazolamideAcetazolamide
hCA IIBetter than standard compoundsTacrine

These findings suggest that the compound may have therapeutic applications beyond oncology, potentially in treating conditions where carbonic anhydrase activity is implicated.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the thiadiazole ring and the substituents on the phenyl ring significantly influence biological activity. For instance:

  • Substituting different groups on the thiophene or phenyl rings can enhance potency against specific cancer cell lines.
  • The position and nature of substituents play a critical role in modulating interactions with biological targets .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 12.5 µM against breast cancer cells, showcasing enhanced activity through structural modifications .
  • In Vivo Efficacy : Animal models have demonstrated promising results in tumor-bearing mice when treated with these compounds, indicating their potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Substituents

The compound’s unique o-tolyl substitution distinguishes it from other 1,3,4-thiadiazole derivatives. Below is a comparative analysis of substituent effects:

Compound Name Thiadiazole Substituent Acetamide-Linked Group Key Structural Features Evidence ID
2-(Thiophen-2-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide o-Tolyl (2-methylphenyl) Thiophen-2-yl Enhanced lipophilicity due to o-methyl group N/A
N-(5-Pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide Pentyl Thiophen-2-yl Aliphatic chain increases solubility
2-(Benzo[d]oxazol-2-ylthio)-N-(5-o-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5m) o-Tolyl Benzo[d]oxazole-2-ylthio Electron-rich benzooxazole enhances π-π interactions
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide Benzylthio Thiophen-2-yl Sulfur-rich side chain improves redox activity

Key Observations :

Physical and Spectral Properties

Melting points and spectral data reflect structural stability and purity:

Compound Name Melting Point (°C) 1H-NMR Shifts (δ, ppm) HRMS Data (m/z) Evidence ID
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d) 179–181 δ 7.35–7.20 (aromatic) Calc: 485.08
2-(Benzo[d]oxazol-2-ylthio)-N-(5-o-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5m) 217.6–218.7 δ 8.10–7.30 (aromatic) Calc: 424.09
N-(3-Chlorophenyl)-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]acetamide Not reported δ 7.40–7.10 (aromatic) Calc: 437.94

Key Observations :

  • Thiadiazole derivatives with aromatic substituents (e.g., o-tolyl, benzylthio) exhibit higher melting points (>200°C) compared to aliphatic analogs (e.g., pentyl: ~160°C) .
  • 1H-NMR spectra consistently show aromatic proton shifts between δ 7.10–8.10 ppm, confirming the presence of phenyl/thiophene rings .
Anticancer Activity:
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a-g) showed potent inhibition against glioblastoma (U87) and breast cancer (MDA) cell lines via kinase inhibition .
  • Compounds 3 and 8 () induced apoptosis in C6 glioma cells through Akt pathway inhibition (92.36% and 86.52% inhibition, respectively) .
Antimicrobial Activity:
  • 2-(Carbazol-9-yl)-N-(4,5-dihydro-5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)acetamide (3f) exhibited 72.40% inhibition against C. albicans .
  • Thiadiazine-thione derivatives () demonstrated moderate antibacterial activity, with MIC values ranging from 8–32 µg/mL .
Local Anesthetic Activity:
  • 2-Alkyl-4-yl-N-(5-thiophen-2-ylmethyl-1,3,4-thiadiazol-2-yl)acetamides showed prolonged nerve blockade in rat models, attributed to thiophene’s electron-rich aromatic system enhancing sodium channel interactions .

Key Observations :

  • The o-tolyl group in the target compound may enhance kinase inhibition (similar to and ) but reduce antifungal efficacy compared to carbazole derivatives .
  • Thiophene-linked analogs exhibit broader activity spectra (antimicrobial, anticancer, anesthetic) due to versatile π-system interactions .

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